

Introduction: Contextualizing 5-Chloro-2-ethoxyaniline

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Compound of Interest

Compound Name: 5-Chloro-2-ethoxyaniline

Cat. No.: B174713

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5-Chloro-2-ethoxyaniline (CAS No: 15793-48-3) is a halogenated aromatic amine.^{[1][2]} Structurally, it is a derivative of aniline, a foundational molecule in the synthesis of numerous dyes, polymers, and pharmaceuticals. The presence of both a chloro and an ethoxy group on the aniline ring is expected to significantly influence its chemical properties and, consequently, its toxicological profile. Understanding the specific hazards associated with this compound is critical for ensuring laboratory safety, conducting meaningful risk assessments, and guiding the development of potentially related chemical entities.

This guide provides a comprehensive analysis of the available toxicological data for **5-Chloro-2-ethoxyaniline**. Where direct experimental data for this specific molecule is limited, we will employ a structure-activity relationship (SAR) approach, drawing insights from closely related chloroanilines and ethoxyanilines to build a predictive toxicological model. This method allows for a scientifically grounded assessment of its potential hazards.

Section 1: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized summary of the known hazards of **5-Chloro-2-ethoxyaniline**. This classification, derived from available data, serves as the primary indicator of its toxicological profile.^[1]

Hazard Class	Category	Hazard Statement	Pictogram	Signal Word
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed	Irritant	Danger
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin	Irritant	Danger
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled	Irritant	Danger
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	Irritant	Danger
Serious Eye Damage/Irritation	Category 1	H318: Causes serious eye damage	Corrosive	Danger
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation	Irritant	Danger
Source: GHS classification data from PubChem. [1]				

The GHS classification immediately identifies **5-Chloro-2-ethoxyaniline** as a substance with significant acute toxicity across multiple exposure routes and a high potential for causing severe local effects on the eyes and skin.[\[1\]](#)

Section 2: Acute and Localized Toxicity

Acute Systemic Toxicity

The compound is classified as "Harmful" if swallowed, inhaled, or in contact with skin.[\[1\]](#) This indicates that exposure above certain thresholds can lead to significant systemic health effects

or death. While specific LD50 (median lethal dose) values for **5-Chloro-2-ethoxyaniline** are not readily available in the provided literature, the classification is based on data submitted to regulatory bodies like the European Chemicals Agency (ECHA).[1] For context, related compounds like 4-ethoxyaniline and 4-chloroaniline have oral LD50 values in rats of 540 mg/kg and 300 mg/kg, respectively, underscoring the moderate to high acute toxicity of this chemical class.[3]

Irritation and Corrosivity

- **Eye Damage:** The classification as Eye Damage Category 1 is the most severe, indicating a risk of permanent eye injury upon contact.[1] This necessitates the use of stringent eye protection, such as chemical safety goggles and a face shield, when handling the substance.
- **Skin and Respiratory Irritation:** The compound is a confirmed skin irritant (Category 2) and may cause respiratory irritation (Category 3).[1] This is consistent with the properties of many aromatic amines. Proper handling procedures, including the use of gloves and working in a well-ventilated area or fume hood, are mandatory.[4]

Section 3: Mechanistic Toxicology - A Predictive Analysis

Direct, long-term toxicological studies on **5-Chloro-2-ethoxyaniline** are not extensively published. Therefore, we must analyze the toxicology of its structural parents: chloroanilines and ethoxyanilines (phenetidines), to predict its behavior.

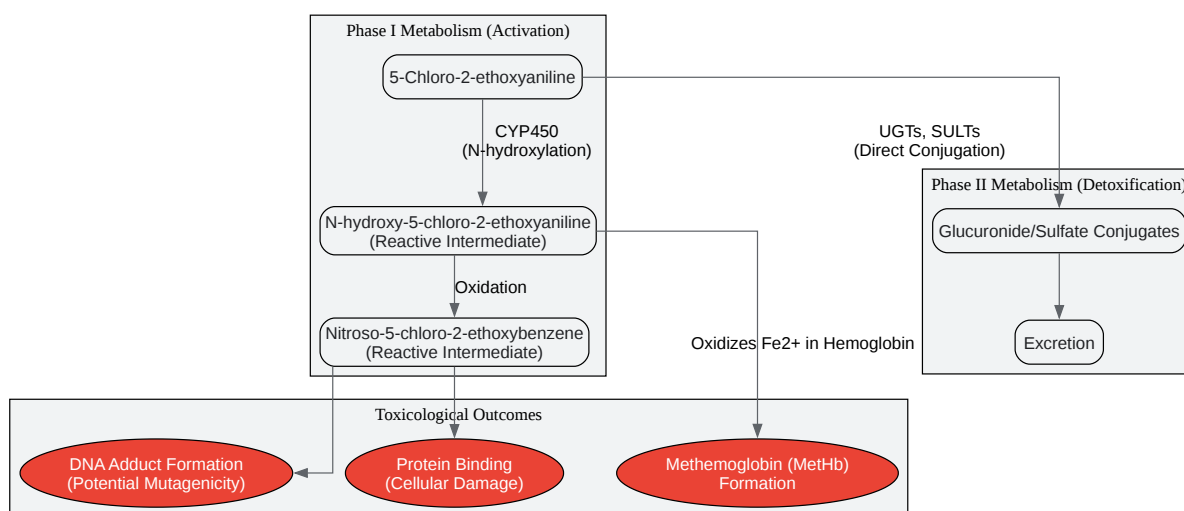
Proposed Metabolic Activation Pathway

The toxicity of many anilines is not caused by the parent compound itself but by its metabolic products. Metabolism typically occurs in the liver and involves enzymes from the Cytochrome P450 superfamily. A probable metabolic pathway for **5-Chloro-2-ethoxyaniline** involves two key steps:

- **N-hydroxylation:** The amino group (-NH₂) is oxidized to a hydroxylamino group (-NHOH). This is a critical activation step.
- **Further Oxidation/Conjugation:** The hydroxylamine can be further oxidized to a nitroso intermediate (-NO), which is highly reactive. These intermediates can bind to

macromolecules like proteins and DNA. Alternatively, the molecule can undergo ring hydroxylation or conjugation with sulfate or glucuronic acid for excretion.[5][6]

The reactive N-hydroxylated metabolite is a primary driver of hematotoxicity.



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Caption: Proposed metabolic pathway for **5-Chloro-2-ethoxyaniline**.

Hematotoxicity: Methemoglobinemia

A hallmark toxic effect of anilines is methemoglobinemia, where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) state to the ferric (Fe³⁺) state, rendering it incapable of

transporting oxygen.[3] This condition leads to cyanosis (bluish skin) and, in severe cases, can be fatal.[3] The N-hydroxy metabolite is a potent oxidizing agent responsible for this effect. Studies on o-, m-, and p-chloroaniline confirm that the hematopoietic system is a primary target, with p-chloroaniline being the most potent inducer of methemoglobinemia.[7] It is highly probable that **5-Chloro-2-ethoxyaniline** shares this hazardous property.

Genotoxicity and Carcinogenicity

The potential for anilines to cause genetic damage and cancer is a significant concern.

- **Mutagenicity:** Data on the mutagenicity of closely related compounds is mixed. For example, p-chloroaniline has shown positive results in various genotoxicity assays, while o- and m-chloroaniline give inconsistent results.[7][8] 5-Chloro-o-toluidine, another analogue, did not show mutagenic activity in *Salmonella typhimurium*. [9] This suggests that the specific substitution pattern on the aniline ring is critical. Without direct testing, the mutagenic potential of **5-Chloro-2-ethoxyaniline** remains an open question, but it should be handled as a suspected mutagen.
- **Carcinogenicity:** Long-term animal studies have shown that some chlorinated anilines are carcinogenic. p-Chloroaniline caused sarcomas of the spleen in male rats and liver tumors in male mice.[10] Similarly, 5-chloro-o-toluidine was found to be carcinogenic in mice, inducing hemangiosarcomas and hepatocellular carcinomas.[11][12] The proposed mechanism involves chronic tissue damage and regenerative cell proliferation driven by hematotoxicity, particularly in the spleen, which is responsible for clearing damaged red blood cells.[8][10] Based on this strong evidence from structurally similar chemicals, **5-Chloro-2-ethoxyaniline** should be considered a potential carcinogen.

Section 4: Key Experimental Protocols for Toxicological Assessment

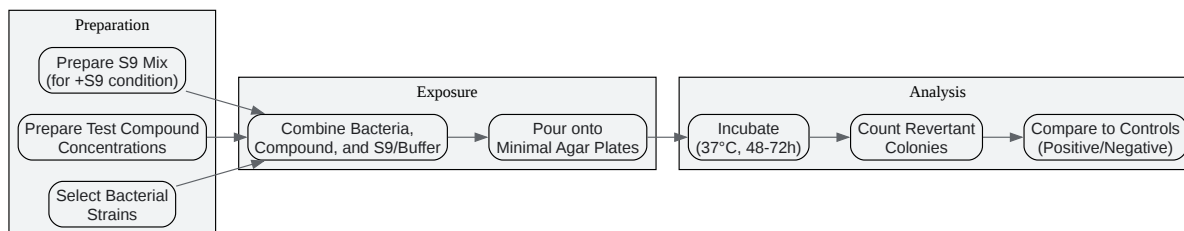
To definitively characterize the toxicology of a compound like **5-Chloro-2-ethoxyaniline**, standardized assays are required. These protocols are designed as self-validating systems to ensure robust and reproducible data.

Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This initial screening test is fundamental for assessing mutagenic potential. It evaluates the ability of a chemical to induce mutations in several strains of *Salmonella typhimurium* and *Escherichia coli*.

Methodology:

- **Strain Selection:** Use a minimum of five bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) that detect different types of mutations (frameshift vs. base-pair substitutions).
- **Metabolic Activation:** Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction). The S9 fraction is prepared from the livers of rodents treated with an enzyme inducer (e.g., Aroclor 1254 or a phenobarbital/ β -naphthoflavone combination). This step is critical because, as discussed, many anilines are not mutagenic until they are metabolically activated.
- **Exposure:** Bacteria, the test compound at various concentrations, and either the S9 mix or a buffer are combined in a test tube.
- **Plating:** The mixture is poured onto minimal glucose agar plates. The minimal media lacks histidine (for *Salmonella*) or tryptophan (for *E. coli*), so only bacteria that have undergone a reverse mutation to regain their ability to synthesize the amino acid will grow.
- **Incubation:** Plates are incubated at 37°C for 48-72 hours.
- **Scoring & Interpretation:** The number of revertant colonies on the test plates is counted and compared to the number on the negative (solvent) control plates. A dose-dependent increase of at least two-fold over the background is typically considered a positive result. Positive controls (known mutagens) must be run in parallel to validate the assay's sensitivity.



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Caption: Workflow for the Ames Bacterial Reverse Mutation Test.

Conclusion and Recommendations

While comprehensive toxicological data for **5-Chloro-2-ethoxyaniline** is not fully available, a robust assessment based on GHS classifications and structure-activity relationships with related chloroanilines provides a clear warning. The compound is acutely toxic via oral, dermal, and inhalation routes and poses a risk of severe eye damage.^[1]

Mechanistically, its toxicity is likely driven by metabolic activation to reactive intermediates that cause methemoglobinemia. Chronic exposure carries a suspected risk of carcinogenicity, particularly targeting the spleen and liver, based on strong evidence from analogues.^{[10][11][12]} Due to its structural alerts for mutagenicity, it should be handled with appropriate caution until definitive data from assays like the Ames test are generated.

For all professionals working with this compound, the following are imperative:

- Engineering Controls: Use only in a certified chemical fume hood.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.

- Handling: Avoid creating dust or aerosols. Have emergency procedures and materials (e.g., eye wash station) readily available.

Further research, including in vitro genotoxicity assays and in vivo acute toxicity studies, is essential to fully delineate the toxicological profile of **5-Chloro-2-ethoxyaniline** and replace predictive assessments with definitive data.

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